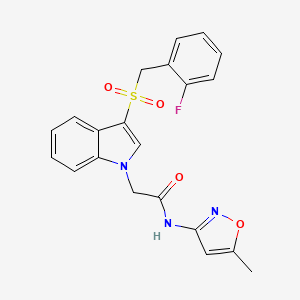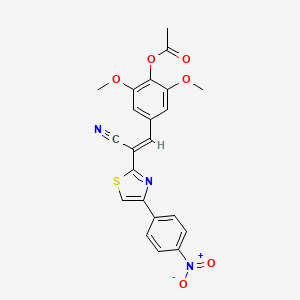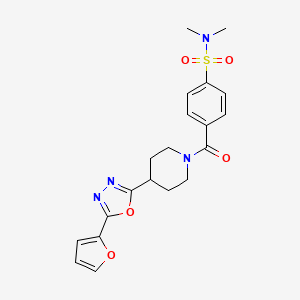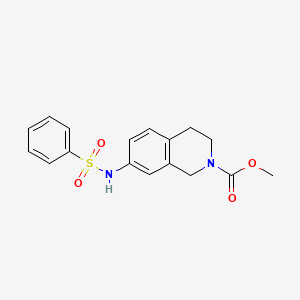![molecular formula C8H12OS B2855043 1-Thiaspiro[3.5]nonan-7-one CAS No. 2567495-86-5](/img/structure/B2855043.png)
1-Thiaspiro[3.5]nonan-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Thiaspiro[3.5]nonan-7-one is a chemical compound with the CAS Number: 2567495-86-5 . It has a molecular weight of 156.25 . It is in liquid form .
Molecular Structure Analysis
The InChI code for 1-Thiaspiro[3.5]nonan-7-one is 1S/C8H12OS/c9-7-1-3-8(4-2-7)5-6-10-8/h1-6H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
1-Thiaspiro[3.5]nonan-7-one is a liquid . It has a molecular weight of 156.25 . The compound is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Oncology: KRAS G12C Inhibition
1-Thiaspiro[3.5]nonan-7-one derivatives have been identified as potent covalent inhibitors of the KRAS G12C mutation, which is a common driver of oncogenic alteration in human cancers . These compounds bind in the switch-II pocket of KRAS G12C, leading to the inhibition of cellular proliferation and differentiation associated with tumor growth. The optimization of these derivatives has resulted in compounds with high metabolic stability and significant anti-tumor activity in xenograft mouse models .
Medicinal Chemistry: Drug Design and Synthesis
The structural features of 1-Thiaspiro[3.5]nonan-7-one make it a valuable scaffold for the design and synthesis of new pharmaceutical agents. Its unique ring system can be functionalized to create a variety of derivatives with potential therapeutic applications. The compound’s ability to bind to specific protein pockets also makes it a candidate for targeted drug design .
Pharmacokinetics: Metabolic Stability
In the development of new drugs, metabolic stability is a crucial factor. 1-Thiaspiro[3.5]nonan-7-one derivatives have shown favorable metabolic stability in human and mouse liver microsomes, suggesting their potential for development into drugs with favorable pharmacokinetic profiles .
Bioorganic Chemistry: Covalent Binding Studies
The covalent binding properties of 1-Thiaspiro[3.5]nonan-7-one derivatives to specific amino acid residues in proteins are of interest in bioorganic chemistry. Studies involving X-ray complex structural analysis provide insights into the binding mechanisms and can guide the design of covalent inhibitors .
Chemical Biology: Protein-Protein Interaction Modulation
1-Thiaspiro[3.5]nonan-7-one and its derivatives can be used to modulate protein-protein interactions, which are critical in many biological processes. By binding to specific sites on target proteins, these compounds can disrupt or enhance interactions, offering a strategy for therapeutic intervention .
Reference Standards for Pharmaceutical Testing
As a compound with defined chemical and physical properties, 1-Thiaspiro[3.5]nonan-7-one serves as a reference standard in pharmaceutical testing. It helps ensure the accuracy and reliability of analytical methods used in the quality control of pharmaceutical products .
Chemical Safety and Hazard Assessment
The safety profile of 1-Thiaspiro[3.5]nonan-7-one is important for handling and usage in research settings. Its hazard statements, precautionary statements, and safety data sheets provide essential information for risk assessment and management in laboratories .
Computational Chemistry: Molecular Modeling
The molecular structure of 1-Thiaspiro[3.5]nonan-7-one allows for computational studies, such as molecular docking and modeling, to predict its interaction with biological targets. These in silico evaluations are instrumental in the early stages of drug discovery and development .
Safety and Hazards
Propiedades
IUPAC Name |
1-thiaspiro[3.5]nonan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12OS/c9-7-1-3-8(4-2-7)5-6-10-8/h1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYDBMAZFIGNEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1=O)CCS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(1-But-3-enylpiperidin-3-yl)methoxy]pyridine](/img/structure/B2854969.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarbothioamide](/img/structure/B2854971.png)

![N-(3-chloro-4-methoxyphenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2854973.png)

![(E)-N-(6-(N-ethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2854975.png)

![(E)-3-(dimethylamino)-2-[2-(3-fluorophenoxy)benzoyl]-2-propenenitrile](/img/structure/B2854979.png)


![N-(4-Fluorophenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2854982.png)
